Boc-(S)-3-Amino-3-(3-hydroxyphenyl)-propionic acid
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Overview
Description
Boc-(S)-3-Amino-3-(3-hydroxyphenyl)-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-3-(3-hydroxyphenyl)-propionic acid typically involves the protection of the amino group using the Boc group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-3-(3-hydroxyphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Bases: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.
Scientific Research Applications
Boc-(S)-3-Amino-3-(3-hydroxyphenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-3-(3-hydroxyphenyl)-propionic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis. Upon deprotection, the free amino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- Boc-(S)-Amino-(3-hydroxyphenyl)acetic acid
- Boc-(S)-Amino-(4-hydroxyphenyl)propionic acid
Uniqueness
Boc-(S)-3-Amino-3-(3-hydroxyphenyl)-propionic acid is unique due to the position of the hydroxyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical behavior and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2S)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)10(12(17)18)11(15)8-5-4-6-9(16)7-8/h4-7,10-11,16H,15H2,1-3H3,(H,17,18)/t10-,11?/m0/s1 |
InChI Key |
KOQUZUWZCFNFSA-VUWPPUDQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C(C1=CC(=CC=C1)O)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC(=CC=C1)O)N)C(=O)O |
Origin of Product |
United States |
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